2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid
Description
Properties
CAS No. |
62294-81-9 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-hydroxy-4-(quinolin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16-8-13(5-6-14(16)17(21)22)18-9-11-7-12-3-1-2-4-15(12)19-10-11/h1-8,10,18,20H,9H2,(H,21,22) |
InChI Key |
BNYCKBYZKGSOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Amino-2-hydroxybenzoic Acid with Quinoline-3-carbaldehyde
The most direct route involves the condensation of 4-amino-2-hydroxybenzoic acid with quinoline-3-carbaldehyde under acidic conditions. This method, adapted from tin(IV) complex synthesis protocols, proceeds via Schiff base formation:
Reaction Conditions :
-
Solvent: Anhydrous methanol or toluene
-
Temperature: Reflux (80–110°C)
-
Catalyst: Acetic acid (5% v/v)
-
Reduction: Sodium borohydride (NaBH) in methanol at 0–5°C
Analytical Validation:
-
IR Spectroscopy : Loss of aldehyde C=O stretch (1720 cm) and emergence of N–H bend (1590 cm).
-
H NMR : Aromatic protons at δ 6.8–8.9 ppm, methylene bridge (CH) at δ 4.3 ppm (s, 2H).
Diazotization and Coupling Strategy
Diazonium Salt Formation
An alternative pathway employs diazotization of 3-aminoquinoline followed by coupling with 2-hydroxy-4-aminobenzoic acid:
Key Steps :
-
Diazotization at 0–5°C in 1M HCl.
-
Coupling at pH 8–9 (NaHCO buffer).
Optimization Challenges:
-
pH sensitivity: Coupling efficiency drops below pH 7.
-
Purification requires column chromatography (silica gel, ethyl acetate/hexane).
Solid-Phase Synthesis Using Resin-Bound Intermediates
Wang Resin Functionalization
A novel approach adapted from carboxamide synthesis utilizes Wang resin for stepwise assembly:
-
Resin Activation : Treat with HOBt/DCC in DMF.
-
Coupling : 4-Nitro-2-hydroxybenzoic acid → 4-amino intermediate after reduction.
-
Quinoline Attachment : React with 3-bromomethylquinoline in DMF/KCO.
Advantages :
Reaction Table :
| Step | Reagents | Time (h) | Temperature (°C) |
|---|---|---|---|
| Activation | HOBt/DCC | 2 | 25 |
| Coupling | 4-Nitro-2-hydroxybenzoic acid | 12 | 25 |
| Reduction | SnCl/HCl | 6 | 0 |
| Alkylation | 3-Bromomethylquinoline | 8 | 60 |
Microwave-Assisted Synthesis
Accelerated Condensation
Microwave irradiation reduces reaction times from hours to minutes. A protocol modified from hybrid molecule synthesis achieves 70% yield in 30 minutes:
-
Conditions : 150 W, 100°C, ethanol/water (1:1).
-
Catalyst : Montmorillonite K10 (10% w/w).
Characterization :
Comparative Analysis of Methods
Yield and Efficiency
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is dominated by three functional regions:
2.1 Benzoic Acid Core
-
Decarboxylation : Occurs at >200°C, forming CO₂ and a phenolic derivative.
-
Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the 5-position of the aromatic ring .
2.2 Quinoline Moiety
-
Nitrogen Alkylation : The quinoline N reacts with alkyl halides (e.g., CH₃I) in DMF .
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .
2.3 Secondary Amine Linker
-
Acylation : Reacts with acetyl chloride (pyridine catalyst) to form amides .
-
Oxidation : H₂O₂/Fe²⁺ converts the amine to a nitroso group.
Mechanistic Insights from Experimental Data
4.1 pH-Dependent Solubility
The compound exhibits pH-sensitive solubility:
-
Low pH (≤3) : Protonation of quinoline N increases water solubility (45 mg/mL) .
-
High pH (≥9) : Deprotonation of -COOH reduces solubility to 2 mg/mL.
4.2 Reaction Kinetics
-
Esterification : Pseudo-first-order kinetics with k = 0.018 min⁻¹ at 25°C.
-
Schiff Base Formation : Activation energy (Eₐ) = 45.2 kJ/mol .
Stability and Degradation Pathways
5.1 Thermal Stability
5.2 Photodegradation
-
UV irradiation (λ = 254 nm) in methanol causes 90% degradation in 6 hours, yielding 4-amino-2-hydroxybenzoic acid.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid and its derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A recent study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 25 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, demonstrating its potential as a therapeutic agent .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression and microbial resistance.
- Case Study : In vitro studies have shown that it inhibits acetylcholinesterase (AChE) activity, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The K_i values for inhibition were found to be comparable to standard drugs .
Future Directions in Research
Ongoing research aims to optimize the structure of this compound to enhance its pharmacological profiles. Potential areas include:
- Synthesis of Analogues : Developing new analogues with modified functional groups to improve potency and selectivity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profiles of the compound.
- Combination Therapies : Exploring synergistic effects with existing anticancer or antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-((quinolin-3-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects . Additionally, the compound may inhibit certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Substituted Benzoic Acid Derivatives
4-[(Quinolin-4-yl)amino]benzoic Acid ()
- Structure: Substitution at quinoline-4-yl instead of 3-yl.
- Synthesis: Prepared via coupling 4-chloroquinoline with 4-aminobenzamide in ethanol with HCl catalysis .
- Properties: Melting Point: ~315–324°C (higher than aliphatic analogs due to aromatic stacking).
- Key Difference: The quinoline-4-yl substitution may alter steric interactions in binding pockets compared to the 3-yl isomer.
2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}benzoic Acid ()
- Structure: Replaces quinoline with a 1-methylpyrazole ring.
- Molecular Formula : C₁₂H₁₃N₃O₃ (lighter than the target compound’s C₁₇H₁₃N₃O₃).
- Spectral Data: ¹H NMR shows pyrazole protons at δ 7.5–8.0 ppm, distinct from quinoline’s δ 8.5–9.0 ppm .
- Implications : Pyrazole’s smaller size and different electron distribution may reduce aromatic stacking but enhance solubility.
Azo-Benzoic Acid Derivatives ()
2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acid
- Structure : Features an azo (-N=N-) linkage to benzothiazole.
- Synthesis : Diazotization of benzothiazole amines followed by coupling with hydroxybenzoic acid .
- Properties: pKa: Carboxylic acid (pKa ~2.5–3.0) and phenolic -OH (pKa ~8.5–9.5), indicating stronger acidity than the target compound . UV-Vis: λₐᵦₛ ~450–500 nm due to azo chromophore, unlike the target compound’s UV profile .
Alkyl/Aryl-Substituted Benzoic Acids
4-(Heptanoylamino)-2-hydroxybenzoic Acid ()
- Structure: Aliphatic heptanoyl group at position 4.
- Properties: Lower melting point (~150–160°C) due to flexible alkyl chain. Reduced aromatic interactions compared to quinoline derivatives.
- Bioactivity: Limited data, but aliphatic chains may improve membrane permeability .
4-Methylacrylamidosalicylic Acid ()
- Structure : Methacrylamide substituent at position 4.
- Applications: Potential use in polymer chemistry due to the reactive double bond, diverging from the target’s medicinal focus .
Trifluoromethyl-Substituted Analogs ()
2-Hydroxy-4-(Trifluoromethyl)benzoic Acid
- Structure : Trifluoromethyl (-CF₃) at position 4.
- Properties :
- Contrast: The target compound’s aminoquinolinyl group may offer hydrogen-bonding advantages over -CF₃’s hydrophobicity.
Structural and Functional Analysis
Key Structural Variations
Impact on Properties
- Solubility : The target’s -CH₂- linker may improve solubility in polar solvents vs. direct -NH- linkage.
- Binding Interactions: Quinoline-3-yl’s spatial arrangement could enhance π-π stacking with aromatic residues in enzymes.
- Synthetic Complexity: Target compound likely requires multi-step synthesis involving quinoline methylation and amination, similar to methods in and .
Biological Activity
2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound can be synthesized through various methods, often involving the coupling of quinoline derivatives with benzoic acid analogs. A common approach includes the reaction of quinoline with amino acids or their derivatives in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to form amide bonds. This method allows for the introduction of functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Studies using carrageenan-induced paw edema models in rats indicate that it significantly reduces inflammation, comparable to standard anti-inflammatory drugs like indomethacin.
Antioxidant Activity
Antioxidant assays reveal that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and cyclooxygenases (COXs). It shows promising results as a selective COX-2 inhibitor, which is relevant for pain management and anti-inflammatory therapies.
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| AChE | 5.67 | Rivastigmine (6.32) |
| COX-1 | 12.45 | Aspirin (10.00) |
| COX-2 | 3.20 | Celecoxib (2.50) |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against clinical isolates of resistant bacterial strains. The results highlighted its superior activity compared to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of this compound involved administering it to rats with induced inflammation. The study reported a significant reduction in paw swelling, indicating its efficacy as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Use retrosynthetic analysis to identify precursors such as quinolin-3-ylmethylamine, anthranilic acid derivatives, and activated carbonyl reagents (e.g., acetic anhydride or benzoyl chloride) .
- Optimize reaction conditions (e.g., solvent polarity, temperature, stoichiometry) via Design of Experiments (DoE) to improve yield and purity. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution at the benzoic acid core .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography (via SHELX software ) resolves absolute configuration and hydrogen-bonding networks.
- NMR spectroscopy (1H/13C) identifies substituent integration and coupling patterns, particularly the quinoline-proton environment (δ ~8.5–9.0 ppm) .
- LC-MS (high-resolution) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities ≥95% purity thresholds .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology :
- Conduct accelerated degradation studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Hydrolysis of the amino linkage or quinoline ring oxidation are common degradation pathways .
- Use DFT calculations to predict reactive sites (e.g., electron-deficient quinoline nitrogen) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., STAT3 inhibition vs. off-target effects)?
- Methodology :
- Perform competitive binding assays with purified STAT3 protein and fluorescent probes (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives ) to quantify binding affinity (Kd).
- Validate specificity using CRISPR/Cas9-knockout cell lines to isolate STAT3-dependent signaling pathways .
Q. What strategies are effective for improving the compound’s bioavailability in in vivo models?
- Methodology :
- Modify the amino linker with PEGylation or prodrug formulations (e.g., esterification of the carboxylic acid group) to enhance solubility and membrane permeability .
- Use pharmacokinetic profiling (IV/PO administration) with LC-MS quantification of plasma/tissue concentrations .
Q. How can computational tools aid in elucidating the compound’s mechanism of action?
- Methodology :
- Perform molecular docking (AutoDock Vina) to predict binding poses within STAT3’s SH2 domain, focusing on interactions with phosphotyrosine residues .
- Apply MD simulations (AMBER/CHARMM) to assess binding stability over nanosecond timescales .
Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?
- Methodology :
- For poorly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) and SHELXL refinement with TWIN/BASF commands to address twinning or disorder .
- Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking between quinoline rings) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
